molecular formula C13H10Cl2N4O2 B2931532 N-(3,4-dichlorophenyl)-N'-(pyrazin-2-yl)propanediamide CAS No. 338392-32-8

N-(3,4-dichlorophenyl)-N'-(pyrazin-2-yl)propanediamide

Cat. No.: B2931532
CAS No.: 338392-32-8
M. Wt: 325.15
InChI Key: LXGGSYFIKPWFMZ-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-N’-(pyrazin-2-yl)propanediamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a dichlorophenyl group and a pyrazinyl group attached to a propanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-N’-(pyrazin-2-yl)propanediamide typically involves the reaction of 3,4-dichloroaniline with pyrazine-2-carboxylic acid under appropriate conditions. The reaction may be catalyzed by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and may require a base such as triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-N’-(pyrazin-2-yl)propanediamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under strong oxidizing conditions, leading to the formation of corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include its use as an antimicrobial, anticancer, or anti-inflammatory agent.

    Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-N’-(pyrazin-2-yl)propanediamide would depend on its specific biological or chemical activity. For example, if it acts as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with essential cellular processes. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dichlorophenyl)-N’-(pyridin-2-yl)propanediamide
  • N-(3,4-dichlorophenyl)-N’-(pyrimidin-2-yl)propanediamide
  • N-(3,4-dichlorophenyl)-N’-(quinolin-2-yl)propanediamide

Uniqueness

N-(3,4-dichlorophenyl)-N’-(pyrazin-2-yl)propanediamide is unique due to the presence of the pyrazinyl group, which can impart distinct electronic and steric properties compared to other similar compounds

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-N'-pyrazin-2-ylpropanediamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N4O2/c14-9-2-1-8(5-10(9)15)18-12(20)6-13(21)19-11-7-16-3-4-17-11/h1-5,7H,6H2,(H,18,20)(H,17,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXGGSYFIKPWFMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CC(=O)NC2=NC=CN=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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